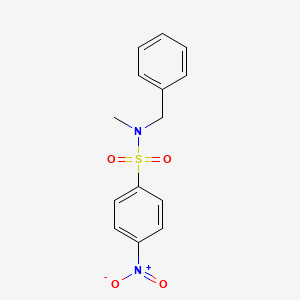

N-benzyl-N-methyl-4-nitrobenzenesulfonamide

Description

N-Benzyl-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring sulfonylated at the para position with a nitro group. The nitrogen atom of the sulfonamide moiety is substituted with a benzyl and a methyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory research. Synthesis typically involves nucleophilic substitution reactions, as seen in analogous sulfonamide derivatives (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide in ). Crystallographic studies highlight its planar aromatic system and hydrogen-bonding capabilities, which influence molecular packing and solubility .

Properties

CAS No. |

330978-95-5 |

|---|---|

Molecular Formula |

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

N-benzyl-N-methyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H14N2O4S/c1-15(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)16(17)18/h2-10H,11H2,1H3 |

InChI Key |

LVCHFWNSSFJLTB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of N-benzyl-N-methyl-4-nitrobenzenesulfonamide involves the following steps:

Benzylamine Derivatization: Start with benzylamine (CHCHNH) as the precursor.

Nitration: Nitrate the benzylamine using nitric acid (HNO) to introduce the nitro group.

Sulfonation: Sulfonate the nitrobenzylamine with sulfuric acid (HSO) to form the sulfonamide.

Methylation: Methylate the sulfonamide using methyl iodide (CHI) or another methylating agent.

Industrial Production:: Industrial-scale production typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

N-benzyl-N-methyl-4-nitrobenzenesulfonamide participates in various reactions:

Reduction: The nitro group can be reduced to an amino group (NH) using reducing agents like iron and hydrochloric acid.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Oxidation: Oxidation of the sulfonamide may yield other functional groups.

Common reagents include reducing agents (e.g., SnCl2), nucleophiles (e.g., NaOH), and oxidizing agents (e.g., KMnO4).

Scientific Research Applications

N-benzyl-N-methyl-4-nitrobenzenesulfonamide finds applications in:

Organic Synthesis: As a building block for more complex molecules.

Medicinal Chemistry: It may exhibit biological activity due to its structural features.

Dye Synthesis: Used in the preparation of dyes and pigments.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring and Sulfonamide Nitrogen

Table 1: Structural Variations in Sulfonamide Derivatives

*Calculated based on analogous structures.

Key Observations:

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

*LogP values estimated using ChemDraw.

Key Findings:

- Lipophilicity : Longer alkyl chains (e.g., butyl in ) drastically increase LogP, enhancing membrane permeability but risking poor aqueous solubility.

- Antimicrobial Activity : The ethyl-substituted derivative () shows confirmed antibacterial effects, likely due to balanced hydrophobicity and hydrogen-bonding capacity. The title compound’s nitro group may enhance activity against Gram-negative bacteria via increased electrophilicity .

- Toxicity Considerations : Nitroso derivatives (e.g., N-Methyl-N-nitrosotoluene-4-sulphonamide in ) are mutagenic, whereas nitro groups (as in the title compound) are generally less reactive but require metabolic activation for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.